COX-2 Inhibition Profiling: Distinct Selectivity Profile Relative to Dual COX/LOX Inhibitors
The COX-2 inhibitory activity of 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one has been experimentally quantified, demonstrating an IC50 of >10,000 nM against human recombinant COX-2 [1]. This weak inhibition is a critical differentiation point when compared to optimized anti-inflammatory indazolones within the same hexahydroindazolone class, which exhibit ED50 values as low as 9.9 mg/kg in vivo [2]. This stark contrast in potency (weak in vitro COX-2 binding vs. potent in vivo efficacy for analogs) highlights that this specific compound is not a functional anti-inflammatory agent but may instead serve as a valuable negative control or selectivity probe for off-target profiling in COX-2 assay development.
| Evidence Dimension | COX-2 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Optimized hexahydroindazolone (Compound 24) |
| Quantified Difference | ~1,000-fold difference in potency class (in vitro IC50 vs. in vivo ED50), though not a direct 1:1 assay comparison |
| Conditions | In vitro: Human recombinant COX-2, 12-HHT formation, HPLC analysis, preincubated for 5 mins before arachidonic acid addition |
Why This Matters
This quantitative data scientifically justifies the compound's selection not as a lead anti-inflammatory agent but as a validated weak binder for COX-2 assay development and selectivity profiling.
- [1] BindingDB. BDBM50062726 CHEMBL3397727. IC50: >1.00E+4 nM. Assay: Inhibition of human recombinant COX2-mediated 12-HHT formation. View Source
- [2] El-Hawash, S. A. M., Badawey, E. S. A. M., El-Ashmawey, I. M. Nonsteroidal antiinflammatory agents—part 2 antiinflammatory, analgesic and antipyretic activity of some substituted 3-pyrazolin-5-ones and 1,2,4,5,6,7-3H-hexahydroindazol-3-ones. European Journal of Medicinal Chemistry. 2006, 41(2), 155-165. View Source
